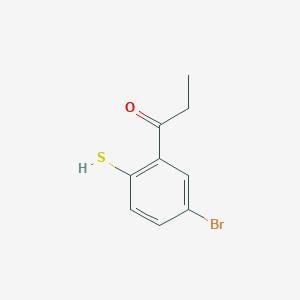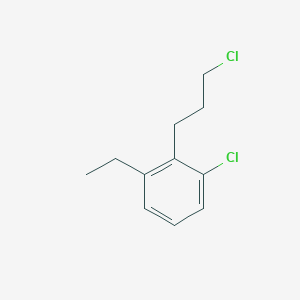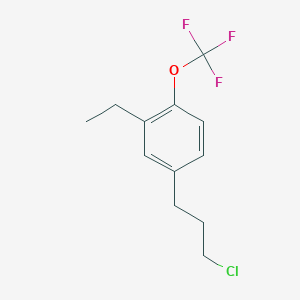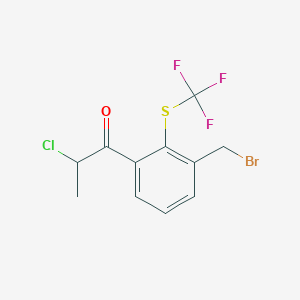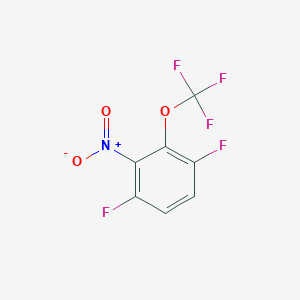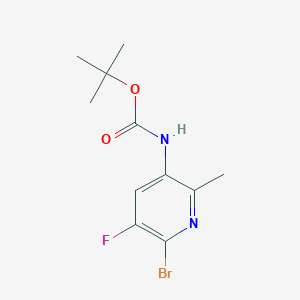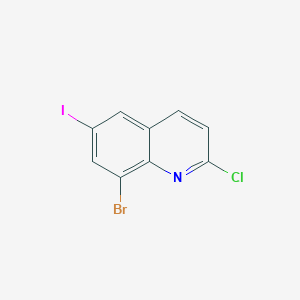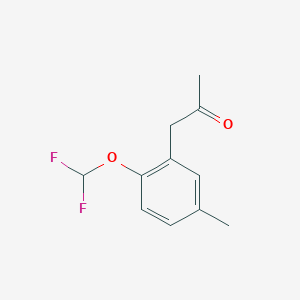
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3S It is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
準備方法
The synthesis of 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-cyano-5-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano group to an amine group, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, oxides, and substituted phenyl derivatives.
科学的研究の応用
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, affecting their reactivity and applications.
1-Cyano-1-phenyl-2,2,2-trifluoroethanol: Another compound with a cyano and trifluoromethyl group, used in different contexts such as organic synthesis and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C8H6F3N3S |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
2-hydrazinyl-4-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-6-2-1-5(4-12)7(3-6)14-13/h1-3,14H,13H2 |
InChIキー |
IWGDEXPVVLSHNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
